5-(4-(Benzyloxy)phenyl)-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 1-(naphthalen-1-yl)ethylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable pyrazole precursor under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Naphthalen-1-yl-2H-pyrazole-3-carboxylic acid (1-(4-chlorophenyl)ethylidene)hydrazide
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
5-(4-(Benzyloxy)phenyl)-N’-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both benzyloxy and naphthyl groups, which contribute to its distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
303104-72-5 |
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Molecular Formula |
C29H24N4O2 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-1-ylethylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H24N4O2/c1-20(25-13-7-11-22-10-5-6-12-26(22)25)30-33-29(34)28-18-27(31-32-28)23-14-16-24(17-15-23)35-19-21-8-3-2-4-9-21/h2-18H,19H2,1H3,(H,31,32)(H,33,34)/b30-20+ |
InChI Key |
XDXKDJJAQNLQJD-TWKHWXDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3)/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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